6-methyl-7-nitro-1H-indazole
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Overview
Description
6-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 7th position and a methyl group at the 6th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
6-Methyl-7-Nitro-1H-Indazole is a derivative of indazole, a class of compounds known for their wide variety of medicinal applications . The primary targets of this compound are likely to be similar to those of other indazoles, which include neuronal nitric oxide synthase and phosphoinositide 3-kinase δ .
Mode of Action
Similar compounds such as 7-nitroindazole act as selective inhibitors for neuronal nitric oxide synthase . This suggests that this compound may also inhibit this enzyme, thereby reducing the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the nitric oxide synthase pathway, given the compound’s potential inhibitory effect on this enzyme . Nitric oxide produced by this enzyme plays a crucial role in various cellular processes, including neurotransmission, immune response, and regulation of cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-nitro-1H-indazole typically involves the nitration of 6-methylindazole. One common method includes the following steps:
Nitration Reaction: 6-methylindazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the 7th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
Reduction: 6-methyl-7-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-7-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-nitroindazole: Similar structure but lacks the methyl group at the 6th position.
6-methylindazole: Lacks the nitro group at the 7th position.
5-nitroindazole: Nitro group is positioned at the 5th position instead of the 7th.
Uniqueness
6-methyl-7-nitro-1H-indazole is unique due to the presence of both a methyl group at the 6th position and a nitro group at the 7th position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-methyl-7-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNZLMQVJRCIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363178 |
Source
|
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717881-06-6 |
Source
|
Record name | 6-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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